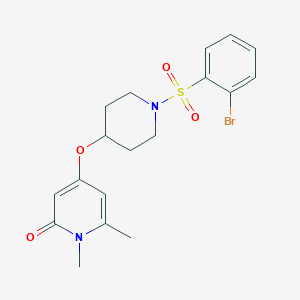

4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O4S/c1-13-11-15(12-18(22)20(13)2)25-14-7-9-21(10-8-14)26(23,24)17-6-4-3-5-16(17)19/h3-6,11-12,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMSNGQJGOPBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” typically involves multiple steps:

Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with a suitable nucleophile.

Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.

Coupling Reactions: The final step involves coupling the piperidine and pyridine rings with the bromophenyl group, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the bromophenyl group.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like sodium hydride or alkyl halides are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a dehalogenated product.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying receptor-ligand interactions.

Medicine: Possible applications in drug development, particularly for targeting specific receptors.

Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The molecular targets could include G-protein coupled receptors or ion channels, and the pathways involved might include signal transduction cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Aromatic Ring

4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)aniline (13b)

- Structure : Differs by a 4-fluorophenyl sulfonyl group and an aniline substituent.

- Properties: Molecular weight (MS): 351.11 [M + H]+ . Yield: 60.2% (lower than some analogues, suggesting synthetic challenges with fluorine substitution).

4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Structure : Features a 3-chloro-4-fluorophenyl sulfonyl group.

- Properties :

1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d)

Variations in the Heterocyclic Core

1-(1-{(2S)-3-[(6-Chloronaphthalen-2-yl)sulfonyl]-2-hydroxypropanoyl}piperidin-4-yl)tetrahydropyrimidin-2(1H)-one

- Structure: Contains a naphthalene sulfonyl group and tetrahydropyrimidinone core.

- Properties :

Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16)

- Structure : Oxazolo-pyridine core with a benzyl-piperidine group.

- Properties: Molecular weight (MS): 392 [MH+] . Key Difference: The oxazolo-pyridine system may confer rigidity, influencing binding kinetics compared to the dimethylpyridinone in the target compound.

Comparative Data Table

Key Findings and Implications

Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity compared to fluoro or chloro analogues, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Heterocyclic Core: The dimethylpyridinone core offers a balance of rigidity and metabolic stability compared to urea or oxazolo-pyridine systems, which may degrade more readily in vivo .

Biological Activity : Sulfonyl-piperidine derivatives exhibit diverse target profiles (e.g., Factor Xa inhibition vs. kinase modulation), underscoring the importance of substituent selection for therapeutic intent .

Biological Activity

The compound 4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a pyridine ring , a piperidine ring , and a bromophenylsulfonyl group , which contribute to its unique properties. The molecular formula is , with a molecular weight of approximately 428.3 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonyl group can inhibit various enzymes, which is critical for its pharmacological effects.

- Receptor Binding : The piperidine and pyridine moieties may facilitate binding to specific receptors, influencing various biochemical pathways.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antibacterial Activity : Preliminary studies suggest that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer's disease and urinary tract infections .

- Anticancer Potential : Similar compounds have been explored for their anticancer properties, indicating that this compound may also exhibit cytotoxic effects against cancer cell lines.

- Hypoglycemic Effects : Compounds containing piperidine rings have been associated with glucose regulation, suggesting potential applications in diabetes management .

Table 1: Summary of Biological Activities

Research Insights

A study investigating a series of piperidine derivatives highlighted that compounds similar to the target molecule demonstrated significant AChE inhibitory activity with IC50 values reflecting strong efficacy. For instance, certain derivatives showed IC50 values as low as 0.63 μM, indicating potent inhibitory capacity .

Furthermore, docking studies have elucidated the interactions between these compounds and target proteins, providing insights into their binding affinities and potential therapeutic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.